molecular formula C41H66O13 B10817856 Bacopaside V

Bacopaside V

Cat. No.: B10817856
M. Wt: 767.0 g/mol
InChI Key: RJDSARTZFIBDAR-HYXREVLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside V involves complex organic reactions, typically starting from dammarane-type triterpenoids. The process includes glycosylation reactions where sugar moieties are attached to the aglycone part of the molecule. Specific reaction conditions, such as the use of glycosyl donors and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Techniques such as cell suspension culture, shoot culture, root culture, and hairy root culture are employed to enhance the production of bacosides. Bioreactors provide a controlled environment for large-scale production, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Bacopaside V undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Bacopaside V is one of several bacosides found in Bacopa monnieri. Similar compounds include:

Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and its potent neuroprotective and cognitive-enhancing effects. Its unique structure allows it to interact with multiple molecular targets, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1

InChI Key

RJDSARTZFIBDAR-HYXREVLBSA-N

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C

Origin of Product

United States

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